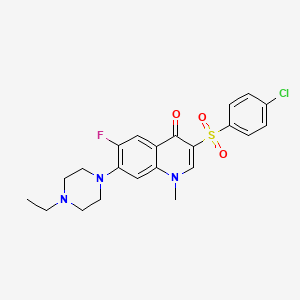

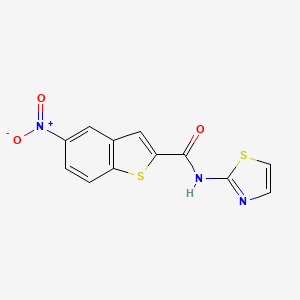

3,5-二氯苄基哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperazine derivatives is described in the provided papers. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine is achieved through a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, involving alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Although the specific substituents and positions differ, the general approach to synthesizing dichlorophenyl piperazine derivatives could be applicable to the synthesis of 3,5-Dichlorobenzyl piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-Dichlorobenzyl piperazine-1-carboxylate can be confirmed using techniques such as IR and 1H-NMR . These methods provide information about the functional groups present and the overall molecular framework. For example, the presence of dichlorobenzyl and piperazine rings can be inferred from characteristic peaks in the IR spectrum and the chemical shifts observed in the NMR spectrum.

Chemical Reactions Analysis

The papers describe the reactivity of piperazine derivatives. In one study, the reaction of 1,4-diacyl-piperazine-2,5-diones with ferrocenecarbaldehyde leads to 1-acyl-3-(ferrocenylmethylidene)-piperazine-2,5-diones, which undergo further transformations to produce compounds with conjugated ferrocenylmethylidene, azlactone, and oxazole units . Additionally, the azlactone ring can be opened by reacting with hydrazine, yielding acyl hydrazide . These reactions highlight the potential for complex transformations involving piperazine derivatives, which could be relevant to the chemical behavior of 3,5-Dichlorobenzyl piperazine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichlorobenzyl piperazine-1-carboxylate can be inferred from the properties of similar compounds. For example, the solubility, melting point, and stability of the compound could be predicted based on the known behavior of dichlorophenyl piperazines and their derivatives. The presence of electron-withdrawing chloro substituents on the benzyl ring would likely influence the compound's reactivity and interaction with other molecules .

科学研究应用

高效合成技术

3,5-二氯苄基哌嗪-1-羧酸酯参与各种高效合成工艺。例如,Rossen、Sager 和 Dimichele(1997 年)的一项研究描述了哌嗪-2-羧酰胺的高效通用合成方法,表明类似化合物可能在创建多种化学结构中发挥作用 (Rossen, Sager, & Dimichele, 1997)。

遗传毒性研究

一项针对 2-(3-氯苄氧基)-6-(哌嗪基)吡嗪(一种与 3,5-二氯苄基哌嗪-1-羧酸酯密切相关的化合物)的研究探索了其遗传毒性,提供了对相关化合物的代谢和潜在风险的见解。Kalgutkar 等人(2007 年)的研究表明代谢依赖性突变增加,揭示了此类化合物的生化相互作用 (Kalgutkar et al., 2007)。

晶体工程和分子研究

该化合物与有机晶体工程相关,如 Weatherhead-Kloster 等人(2005 年)的一项研究所示,该研究重点关注环[(2-甲基氨基-4,7-二甲氧基茚满-2-羧酸)(2-氨基-4,7-二甲氧基茚满-2-羧酸)](一种类似化合物)的氢键缔合。这项研究提供了对晶体形式中分子结构和相互作用的见解 (Weatherhead-Kloster et al., 2005)。

抗菌和抗结核研究

在针对抗菌和抗结核剂的研究中,强调了 3,5-二氯苄基哌嗪-1-羧酸酯等化合物在治疗感染方面的潜力。Reddy 等人(2014 年)研究了一系列分子,包括 5-(哌嗪-1-基)苯并呋喃-2-羧酸乙酯,以了解它们对结核分枝杆菌的抑制作用 (Reddy et al., 2014)。

抗菌应用

Miyamoto 等人(1990 年)的工作进一步支持了相关化合物的抗菌潜力,他们合成了一系列具有各种哌嗪衍生物的喹诺酮,突出了该化合物在开发新型抗菌剂中的作用 (Miyamoto et al., 1990)。

安全和危害

“3,5-Dichlorobenzyl piperazine-1-carboxylate” is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It’s harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

属性

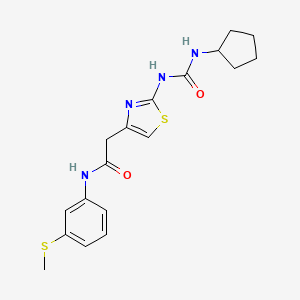

IUPAC Name |

(3,5-dichlorophenyl)methyl piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-10-5-9(6-11(14)7-10)8-18-12(17)16-3-1-15-2-4-16/h5-7,15H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPSRPYEBWMAGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichlorobenzyl piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)

![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)

![2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2518643.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)